ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate (CAS RN: 138907-71-8) is a pyrazole derivative with a molecular formula of C₁₂H₁₂BrN₃O₂ and a molecular weight of 310.15 g/mol. Its structure features a 4-bromophenyl group at the 1-position of the pyrazole ring, an amino group at the 5-position, and an ethyl ester moiety at the 4-position. This compound is synthesized via condensation reactions involving hydrazine derivatives and ethoxymethylenecyanoacetate, a common pathway for pyrazole-based molecules . The bromine substituent confers distinct electronic and steric properties, making it a target for studies in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 5-amino-1-(4-bromophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIRSOBGNSTADF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405353 | |
| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-71-8 | |
| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Reaction
The formation of the pyrazole ring proceeds through a two-step mechanism:
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Hydrazone Formation :
4-Bromophenylhydrazine reacts with ethyl acetoacetate to form a hydrazone intermediate. This step is typically conducted in ethanol or methanol under reflux (80–100°C). -
Cyclization :
Acidic or basic conditions promote intramolecular cyclization to yield the pyrazole ring. For instance, hydrochloric acid or sodium hydroxide may be used to facilitate dehydration.
Key Parameters :
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Temperature : Elevated temperatures (90–100°C) improve reaction kinetics but risk side reactions like dimerization.
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Catalyst : DMF-DMA enhances cyclization efficiency by stabilizing reactive intermediates.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-effectiveness and scalability:
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Continuous Flow Reactors : Enable precise temperature control and reduce reaction times compared to batch processes.
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Solvent Selection : Ethanol or water-based systems minimize environmental impact and simplify waste management.
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Catalyst Recycling : Heterogeneous catalysts (e.g., zeolites) can be reused, lowering production costs.
Challenges and Mitigation Strategies
Common Side Reactions
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Dimerization : Occurs at high temperatures or prolonged reaction times. Mitigated by optimizing stoichiometry and using excess solvent.
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Oxidation of Amino Groups : Controlled by conducting reactions under inert atmospheres (e.g., nitrogen).
Purification Techniques
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Recrystallization : Ethanol-water mixtures effectively remove unreacted starting materials.
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Column Chromatography : Silica gel with hexane-ethyl acetate gradients resolves closely related byproducts.
Analytical Validation of Synthesis
Post-synthesis characterization ensures product integrity:
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Phenyl derivatives with reduced bromine.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds with similar pyrazole structures exhibit significant cytotoxic effects against various cancer cell lines. The bromophenyl group enhances the compound's ability to interact with biological targets, potentially leading to the inhibition of tumor growth .
Anti-inflammatory Properties
Studies have suggested that pyrazole derivatives can possess anti-inflammatory effects. This compound may inhibit inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. Its mechanism may involve the modulation of cytokine production and the inhibition of inflammatory mediators .
Enzyme Inhibition
This compound has been explored for its ability to inhibit specific enzymes linked to various diseases. For instance, pyrazole derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are involved in pain and inflammation pathways. This suggests potential applications in pain management therapies .
Agricultural Science
Pesticide Development
The unique structure of this compound makes it a candidate for developing new agrochemicals. Pyrazole derivatives have been investigated for their effectiveness as herbicides and fungicides. The presence of the bromophenyl group may enhance the compound's efficacy against specific pests and pathogens, contributing to sustainable agricultural practices .
Plant Growth Regulation
Research into plant growth regulators has identified pyrazole compounds as potential agents that can influence plant growth and development. This compound may affect physiological processes such as seed germination and root development, offering applications in crop management .
Material Science
Synthesis of Novel Materials
The reactivity of this compound allows it to be used in synthesizing novel materials, including polymers and nanocomposites. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength, making it valuable in developing advanced materials for various industrial applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the bromophenyl group play crucial roles in its binding to biological targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent at the 1-position of the pyrazole ring significantly influences molecular weight, solubility, and reactivity. Key analogs include:
Key Observations :
- Halogen Effects : The 4-bromo derivative (310.15 g/mol) has a higher molecular weight than the 4-fluoro analog (249.24 g/mol) due to bromine’s larger atomic mass. Halogens also modulate electronic properties; bromine’s electron-withdrawing nature enhances electrophilic reactivity compared to fluorine .
- Thermal Stability : The 4-fluoro analog has a documented melting point of 153–154°C , while the 4-bromo derivative’s melting point remains uncharacterized in available literature.
Biological Activity
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 310.152 g/mol. The compound features a pyrazole ring substituted with an amino group and a bromophenyl moiety, which are critical for its biological activity.
1. Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines:
- Mechanism : The anticancer activity is often attributed to the ability of the pyrazole ring to interact with multiple biological targets, disrupting cell cycle progression and inducing apoptosis in cancer cells.
- Case Studies : In vitro studies have demonstrated that this compound can inhibit the growth of breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, showing IC50 values indicative of potent antiproliferative effects .
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Spectrum : The compound exhibits antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species.
- Mechanism : Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
3. Anti-inflammatory Effects
Studies have suggested that pyrazole derivatives possess anti-inflammatory properties:
- Evidence : In vivo models have shown that these compounds can reduce inflammation markers, potentially through inhibition of pro-inflammatory cytokines.
- Applications : This activity opens avenues for developing new anti-inflammatory drugs based on the pyrazole scaffold .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be linked to specific structural features:
Synthesis Methods
Various synthetic routes have been developed for preparing this compound:
- Condensation Reactions : Typically involve the reaction of 4-bromobenzaldehyde with hydrazine derivatives followed by carboxylation.
- Cyclization Techniques : Employ cyclization strategies using appropriate precursors to form the pyrazole ring efficiently.
Q & A
Q. What are the standard synthetic routes for ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate?
The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with arylhydrazines or substituted phenylhydrazines. For example, cyclocondensation using N,N-dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives generates the pyrazole core, followed by hydrolysis under basic conditions to yield carboxylic acid intermediates. Subsequent esterification or functionalization introduces the 4-bromophenyl and amino groups . Key reagents and conditions (e.g., reflux in ethanol, pH control) should be optimized to minimize side reactions.
Q. How is the compound characterized post-synthesis?
Characterization involves multi-spectral analysis:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, the 4-bromophenyl group shows distinct deshielded aromatic signals .
- IR spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, N-H stretch of the amino group at ~3300 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and intramolecular interactions, such as hydrogen bonding between the amino and carboxylate groups .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of the pyrazole core in further functionalization?
The electron-withdrawing 4-bromophenyl group increases electrophilicity at the pyrazole C-3 and C-5 positions, facilitating nucleophilic substitutions. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing Fukui indices or electrostatic potential maps. Experimental validation includes regioselective alkylation or coupling reactions, monitored via HPLC or LC-MS .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar pyrazole derivatives?
Discrepancies in bioactivity (e.g., antitubercular vs. antimicrobial) often arise from variations in substituent polarity or assay conditions. Systematic structure-activity relationship (SAR) studies should:
Q. How can computational methods optimize reaction conditions for pyrazole derivatives?
The ICReDD framework () integrates quantum chemical reaction path searches with machine learning. For example:
- Quantum calculations : Identify transition states for cyclocondensation to predict optimal temperatures.
- Data-driven optimization : Train models on experimental parameters (solvent polarity, catalyst loading) to narrow down ideal conditions (e.g., DMF vs. ethanol for cyclization yield).
- Feedback loops : Refine computational models using experimental kinetic data .
Q. What methodologies validate the compound’s potential as a kinase inhibitor or enzyme modulator?
- In vitro enzyme assays : Measure IC₅₀ values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.
- Cell-based models : Test cytotoxicity in cancer cell lines (e.g., MDA-MB-231) via MTT assays, with dose-response curves to assess selectivity .
- Metabolic stability : Use liver microsomes to evaluate cytochrome P450-mediated degradation .
Methodological Considerations
- Contradiction Analysis : When conflicting bioactivity data arise, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular proliferation).
- Crystallographic Challenges : For X-ray studies, co-crystallize the compound with PEG 4000 to improve crystal quality, addressing issues like twinning or disorder .
- Scale-Up Synthesis : Employ flow chemistry for safer handling of brominated intermediates, reducing hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
